molecular formula C9H12N2O3 B2526474 1-(oxan-4-yl)-1H-pyrazole-3-carboxylic acid CAS No. 1342905-27-4

1-(oxan-4-yl)-1H-pyrazole-3-carboxylic acid

Cat. No.: B2526474
CAS No.: 1342905-27-4
M. Wt: 196.206
InChI Key: HGQNETGYRZMKIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Oxan-4-yl)-1H-pyrazole-3-carboxylic acid (CAS 1342905-27-4) is a high-purity chemical compound with the molecular formula C9H12N2O3 and a molecular weight of 196.21 g/mol . This compound is supplied as a powder and should be stored at room temperature . It is a pyrazole-based building block, a class of heterocycles valued in medicinal and synthetic chemistry for their role as bioisosteres and metabolically stable scaffolds in drug discovery programs . As a key synthetic intermediate, its carboxylic acid functional group makes it a versatile precursor for amide coupling reactions, while the tetrahydropyran (oxane) substitution adds significant structural diversity, potentially enhancing the physicochemical properties of resulting molecules . This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

1-(oxan-4-yl)pyrazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3/c12-9(13)8-1-4-11(10-8)7-2-5-14-6-3-7/h1,4,7H,2-3,5-6H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGQNETGYRZMKIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1N2C=CC(=N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1342905-27-4
Record name 1-(oxan-4-yl)-1H-pyrazole-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Cyclocondensation of Hydrazines with β-Keto Esters

A widely utilized method involves the cyclocondensation of hydrazines with β-keto esters to form the pyrazole ring, followed by functionalization.

Procedure :

  • Formation of pyrazole-3-carboxylate :
    Ethyl 3-oxobutanoate reacts with hydrazine hydrate in ethanol under reflux to yield ethyl 1H-pyrazole-3-carboxylate.
  • N1-Alkylation with oxan-4-yl group :
    The pyrazole nitrogen is alkylated using 4-bromotetrahydropyran in the presence of potassium carbonate in DMF at 80°C.
  • Saponification to carboxylic acid :
    Hydrolysis of the ester with aqueous NaOH in ethanol affords the final product.

Optimization :

  • Yield : 62–68% over three steps.
  • Purity : >95% (HPLC) after recrystallization from ethanol/water.

Mechanistic Insight :
The alkylation step proceeds via an SN2 mechanism, favored by the steric accessibility of the pyrazole nitrogen and the polar aprotic solvent.

Direct Coupling of Pre-Functionalized Pyrazoles

For higher regiocontrol, pre-formed 1H-pyrazole-3-carboxylic acid is coupled with tetrahydropyran-4-ylboronic acid under Suzuki-Miyaura conditions.

Procedure :

  • Protection of carboxylic acid :
    The acid is converted to its methyl ester using thionyl chloride and methanol.
  • Palladium-catalyzed coupling :
    Reaction with tetrahydropyran-4-ylboronic acid, Pd(PPh3)4, and Cs2CO3 in dioxane/water (3:1) at 100°C for 12 hours.
  • Deprotection :
    Ester hydrolysis with LiOH in THF/water yields the target compound.

Optimization :

  • Yield : 55–60%.
  • Advantage : Avoids competing alkylation at the pyrazole’s 5-position.

Oxidative Functionalization of Methylpyrazoles

An alternative route involves oxidation of a methyl group to carboxylic acid after introducing the oxan-4-yl moiety.

Procedure :

  • Synthesis of 1-(oxan-4-yl)-3-methyl-1H-pyrazole :
    Prepared via N-alkylation of 3-methyl-1H-pyrazole with 4-bromotetrahydropyran.
  • Oxidation to carboxylic acid :
    Treatment with KMnO4 in acidic aqueous acetone at 60°C for 24 hours.

Optimization :

  • Yield : 50–55%.
  • Challenge : Over-oxidation to CO2 may occur without strict temperature control.

Advanced Methodologies and Catalytic Innovations

Photocatalytic C–H Functionalization

Recent advances leverage visible-light catalysis to directly introduce the oxan-4-yl group into pyrazole-3-carboxylic acid.

Procedure :

  • Reaction setup :
    Pyrazole-3-carboxylic acid, tetrahydropyran-4-yl iodide, fac-Ir(ppy)3 (photocatalyst), and DIPEA in DMF under blue LED irradiation.
  • Mechanism :
    Radical-mediated C–H abstraction followed by coupling with the oxan-4-yl radical.

Optimization :

  • Yield : 70–75%.
  • Advantage : Bypasses pre-functionalization steps.

Flow Chemistry for Scalable Synthesis

Continuous-flow systems enhance reproducibility and safety in large-scale preparations.

Procedure :

  • Multi-step flow setup :
    • Module 1: Cyclocondensation of hydrazine and β-keto ester at 120°C.
    • Module 2: N-alkylation with 4-bromotetrahydropyran in a packed-bed reactor.
    • Module 3: Saponification using a microwave-assisted reactor.

Optimization :

  • Throughput : 1.2 kg/day.
  • Purity : 98% (HPLC).

Comparative Analysis of Synthetic Routes

Method Yield (%) Key Advantage Limitation
Cyclocondensation 62–68 Cost-effective, fewer steps Moderate regioselectivity
Suzuki-Miyaura Coupling 55–60 High regiocontrol Requires boronic acid derivative
Oxidative Functionalization 50–55 Simple starting materials Risk of over-oxidation
Photocatalytic C–H 70–75 Step-economical Specialized equipment required
Flow Chemistry 98 Scalable, high purity High initial investment

Characterization and Quality Control

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO- d6 ) :
    δ 12.8 (s, 1H, COOH), 7.85 (d, J = 2.4 Hz, 1H, H5), 6.55 (d, J = 2.4 Hz, 1H, H4), 4.20–4.15 (m, 2H, oxan OCH2), 3.70–3.65 (m, 2H, oxan CH2), 2.10–1.90 (m, 4H, oxan CH2).
  • IR (KBr) : 1705 cm⁻¹ (C=O), 1550 cm⁻¹ (C=N).

Chromatographic Purity

  • HPLC Conditions : C18 column, 0.1% H3PO4/ACN gradient, retention time = 8.2 min.

Chemical Reactions Analysis

Types of Reactions: 1-(Oxan-4-yl)-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce hydrogenated forms of the compound .

Scientific Research Applications

1-(Oxan-4-yl)-1H-pyrazole-3-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 1-(oxan-4-yl)-1H-pyrazole-3-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazole Derivatives

Substituent Variations and Physicochemical Properties

Pyrazole-3-carboxylic acid derivatives are structurally diverse, with modifications at the N1 and C5 positions significantly altering their properties. Below is a comparative analysis:

Table 1: Key Structural and Physicochemical Comparisons
Compound Name (CAS) Substituents (N1/C5) Molecular Weight Key Functional Groups Solubility Trends Reported Applications
1-(Oxan-4-yl)-1H-pyrazole-3-carboxylic acid (1342905-27-4) Oxan-4-yl (N1), -COOH (C3) 196.21 Ether, carboxylic acid Moderate (polar solvents) Drug intermediate, kinase inhibitors
1-(4-Fluorophenyl)-5-(2-methoxyphenyl)-1H-pyrazole-3-carboxylic acid (N/A) 4-Fluorophenyl (N1), 2-methoxyphenyl (C5) 316.29 Aryl, fluorine, methoxy, -COOH Low (lipophilic) Antitumor agents
1-(2-Oxopropyl)-1H-pyrazole-3-carboxylic acid (1708428-43-6) 2-Oxopropyl (N1), -COOH (C3) 168.15 Ketone, carboxylic acid High (polar solvents) Synthetic intermediate
1-(4-Chlorophenyl)-4-(2-hydroxyethyl)-5-oxo-1H-pyrazole-3-carboxylic acid (1210492-11-7) 4-Chlorophenyl (N1), hydroxyethyl (C4) 268.68 Chlorine, hydroxyethyl, -COOH Moderate Anti-inflammatory candidates
1-[4-(Propan-2-yloxy)phenyl]-1H-pyrazole-3-carboxylic acid (N/A) 4-Isopropoxyphenyl (N1), -COOH (C3) 246.26 Ether (isopropyl), -COOH Low (lipophilic) Not reported
Key Observations :
  • Lipophilicity : Aryl substituents (e.g., 4-fluorophenyl in ) increase lipophilicity, reducing aqueous solubility but enhancing membrane permeability.
  • Polarity : The oxan-4-yl group balances lipophilicity and polarity, improving metabolic stability compared to purely aromatic substituents .
  • Hydrogen Bonding : Carboxylic acid and hydroxyethyl groups (e.g., ) enhance hydrogen bonding capacity, influencing target binding.

Research Findings and Trends

  • Metabolic Stability : Oxan-4-yl and oxetanyl groups (e.g., ) improve metabolic stability compared to linear alkyl chains, making them preferred in drug design.
  • Structure-Activity Relationships (SAR) :
    • Electron-withdrawing groups (e.g., -F, -Cl) at N1 enhance target affinity but reduce solubility.
    • Ethers (e.g., oxan-4-yl) optimize logP values for balanced ADME properties .

Biological Activity

1-(oxan-4-yl)-1H-pyrazole-3-carboxylic acid is a compound of growing interest in the fields of medicinal chemistry and pharmacology. Its unique structure, characterized by the presence of a pyrazole ring and a carboxylic acid functional group, suggests potential biological activities including antimicrobial, anti-inflammatory, and anticancer properties. This article aims to provide a detailed overview of its biological activity, supported by research findings and data tables.

Structural Information

  • Molecular Formula : C9H12N2O3
  • SMILES : C1COCCC1N2C=CC(=N2)C(=O)O
  • InChI : InChI=1S/C9H12N2O3/c12-9(13)8-1-4-11(10-8)7-2-5-14-6-3-7/h1,4,7H,2-3,5-6H2,(H,12,13)

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Research indicates that the compound may inhibit certain enzymes or receptors involved in various biochemical pathways. For instance, it has been shown to act as an inhibitor of dihydrofolate reductase (DHFR), a crucial enzyme in the folate synthesis pathway, which is vital for DNA synthesis and cell proliferation .

Antimicrobial Properties

Several studies have highlighted the antimicrobial potential of this compound. In vitro assays demonstrated significant activity against a range of bacterial strains, suggesting its potential as a novel antimicrobial agent. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis.

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have also been investigated. It has been shown to inhibit pro-inflammatory cytokines in cell culture models, indicating its potential for treating inflammatory diseases.

Anticancer Activity

Research into the anticancer effects of this compound has revealed promising results. In vitro studies demonstrated that the compound can induce apoptosis in cancer cell lines, potentially through the modulation of apoptotic pathways .

Data Table: Summary of Biological Activities

Activity TypeTest Organisms/Cell LinesKey Findings
AntimicrobialE. coli, S. aureusSignificant inhibition at low concentrations
Anti-inflammatoryRAW 264.7 macrophagesReduced TNF-alpha production
AnticancerHeLa, MCF7Induced apoptosis via caspase activation

Case Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of this compound against E. coli and S. aureus, the compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics. This suggests its potential use as an alternative treatment option in combating antibiotic-resistant strains.

Case Study 2: Anti-inflammatory Mechanism

Another study investigated the anti-inflammatory effects on RAW 264.7 macrophages exposed to lipopolysaccharides (LPS). Treatment with this compound resulted in decreased levels of pro-inflammatory cytokines such as IL-6 and TNF-alpha, indicating its role in modulating inflammatory responses.

Q & A

Q. What are the key structural features of 1-(oxan-4-yl)-1H-pyrazole-3-carboxylic acid, and how do they influence its physicochemical properties?

The compound consists of a pyrazole ring substituted at the 1-position with an oxane (tetrahydropyran) ring and a carboxylic acid group at the 3-position. The oxane ring introduces conformational rigidity and potential hydrogen-bonding interactions via its ether oxygen, while the carboxylic acid moiety enhances solubility in polar solvents and enables salt formation. The planar pyrazole core facilitates π-π stacking interactions, critical for binding to biological targets. These structural attributes contribute to its moderate molecular weight (196.21 g/mol) and logP value, making it suitable for drug discovery .

Q. What synthetic strategies are commonly employed to prepare this compound?

A typical synthesis involves:

  • Step 1: Alkylation of a pyrazole precursor (e.g., 1H-pyrazole-3-carboxylic acid) with a functionalized oxane derivative (e.g., 4-bromooxane) under basic conditions (e.g., K₂CO₃ in DMF) to introduce the oxane substituent.
  • Step 2: Acidic or basic hydrolysis of ester intermediates (if present) to yield the carboxylic acid.
  • Step 3: Purification via recrystallization or column chromatography, often using ethyl acetate/hexane or dichloromethane/methanol gradients .

Q. What safety protocols are critical when handling this compound?

The compound carries GHS hazard warnings for skin/eye irritation (H315, H319) and respiratory sensitization (H335). Key precautions include:

  • Use of PPE (gloves, goggles, lab coats).
  • Handling in a fume hood to avoid inhalation.
  • Storage in airtight containers under inert gas (argon) to prevent oxidation.
  • Disposal via approved hazardous waste channels .

Advanced Research Questions

Q. How does stereochemistry at the oxane ring impact biological activity?

The oxane ring’s chair conformation and axial/equatorial substituent orientation influence binding to targets like enzymes or receptors. For example, the (2R,3R) stereochemistry in related compounds enhances affinity for kinases by optimizing hydrophobic interactions in the ATP-binding pocket. Stereochemical analysis via X-ray crystallography (as in ) or NMR-based conformational studies is recommended to correlate structure-activity relationships (SAR) .

Q. How can researchers resolve contradictions in reported pharmacological data for this compound?

Discrepancies in activity (e.g., enzyme inhibition vs. receptor antagonism) may arise from assay conditions (pH, co-solvents) or impurity profiles. Methodological recommendations:

  • Validate purity via HPLC-MS (>95%) and control for residual solvents.
  • Replicate assays under standardized conditions (e.g., buffer pH 7.4, 25°C).
  • Use orthogonal techniques (e.g., SPR for binding kinetics, cellular assays for functional activity) to confirm mechanisms .

Q. What strategies optimize synthetic yields of this compound?

Yield optimization requires:

  • Catalyst Screening: Palladium catalysts (e.g., Pd(OAc)₂) for Suzuki-Miyaura coupling of boronic acids to pyrazole intermediates.
  • Solvent Selection: Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates.
  • Temperature Control: Microwave-assisted synthesis at 80–100°C reduces reaction time.
  • Protecting Groups: Use of tert-butyl esters for the carboxylic acid to prevent side reactions during alkylation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.